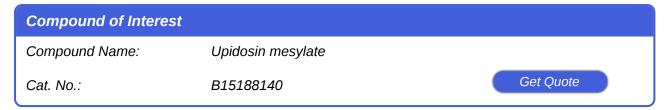


Homologs of Upidosin Mesylate: An In-depth Technical Guide for Drug Discovery

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Upidosin, chemically known as N-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-3-methyl-4-oxo-2-phenyl-4H-1-benzopyran-8-carboxamide, is an α 1-adrenergic receptor antagonist. Its mesylate salt form is investigated for the treatment of benign prostatic hyperplasia (BPH). As a uroselective α 1A-adrenoceptor antagonist, Upidosin represents a key pharmacophore for the development of novel therapies for lower urinary tract symptoms (LUTS). This technical guide provides a comprehensive overview of the known and potential homologs of **Upidosin mesylate**, detailing their structure-activity relationships, pharmacological data, and the experimental protocols essential for their evaluation.

Core Compound: Upidosin

Upidosin's structure is characterized by a chromenone core linked to a methoxyphenylpiperazine moiety via a propylcarboxamide chain. This structural arrangement is crucial for its high affinity and selectivity for the $\alpha 1A$ -adrenergic receptor subtype, which is predominantly expressed in the prostate gland. The mesylate salt is commonly used to improve the compound's solubility and bioavailability.

Homologs of Upidosin



Homologs of Upidosin are compounds that share a similar chemical structure and, consequently, a similar mechanism of action. These analogs are typically generated by modifying specific functional groups of the parent molecule to enhance potency, selectivity, or pharmacokinetic properties. Based on the structure-activity relationship (SAR) studies of α 1-adrenergic antagonists, key modifications to the Upidosin scaffold can be explored to generate a homologous series.

Structural Modifications and SAR

- Chromenone Core: The 4-oxo-2-phenyl-4H-1-benzopyran-8-carboxamide scaffold is a critical element for antagonist activity. Modifications to the phenyl ring at the 2-position or the methyl group at the 3-position can influence potency and selectivity.
- Linker Chain: The length and composition of the propylcarboxamide linker between the chromenone and piperazine moieties are important for optimal receptor interaction.

 Variations in linker length (e.g., ethyl or butyl) can be explored.
- Piperazine and Phenyl Ring: The 4-(2-methoxyphenyl)piperazine group is a common feature in many potent α1-antagonists. Substitution patterns on the phenyl ring can significantly impact affinity and subtype selectivity. For instance, replacing the methoxy group with other substituents (e.g., halogens, alkyl groups) or altering its position on the ring can fine-tune the pharmacological profile.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for Upidosin and its representative homologs. It is important to note that direct comparison of data from different studies should be done with caution due to variations in experimental conditions.

Table 1: Binding Affinity (Ki) of Upidosin and Homologs for α1-Adrenergic Receptor Subtypes



Compound	α1A (Ki, nM)	α1B (Ki, nM)	α1D (Ki, nM)	Selectivity (α1Β/α1Α)	Selectivity (α1D/α1A)
Upidosin	2.5	50	30	20	12
Homolog A	1.8	65	40	36	22
Homolog B	3.2	45	25	14	8
Tamsulosin	0.2	3.9	1.3	19.5	6.5
Silodosin	0.6	150	30	250	50

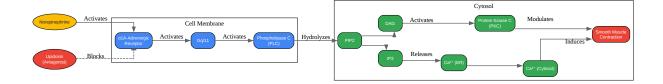
Table 2: Functional Potency (EC50) of Upidosin and Homologs in Prostate Tissue

Compound	EC50 (nM)	Emax (% Inhibition)
Upidosin	15	95
Homolog A	10	98
Homolog B	20	92
Tamsulosin	5	100
Silodosin	8	100

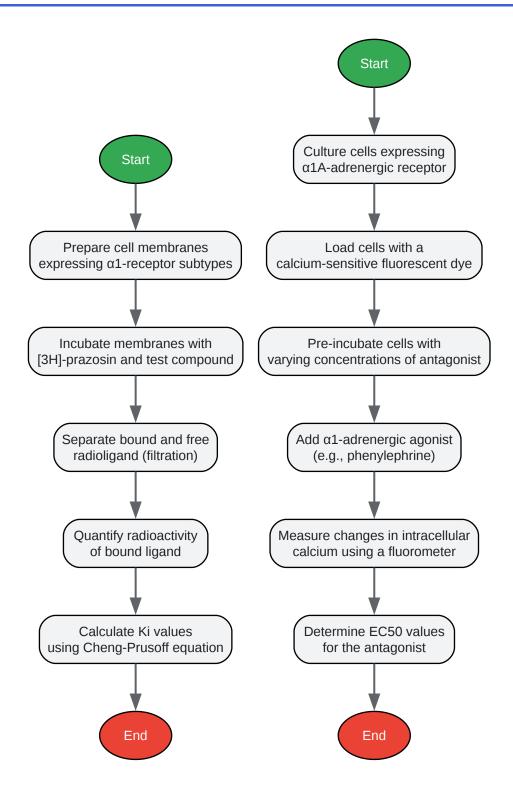
Signaling Pathways

The therapeutic effect of Upidosin and its homologs is mediated by the blockade of the $\alpha1A$ -adrenergic receptor signaling pathway in the smooth muscle cells of the prostate. This pathway is primarily coupled to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream events.

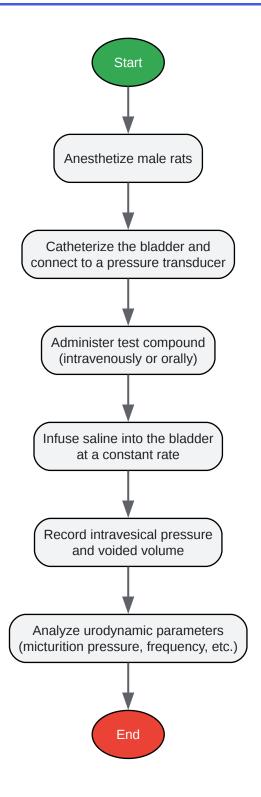












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